1-Boc-5-溴-3-甲醛吲哚

描述

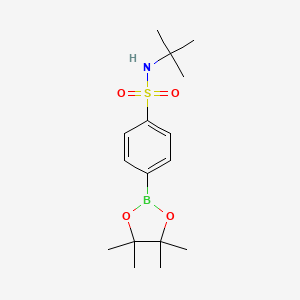

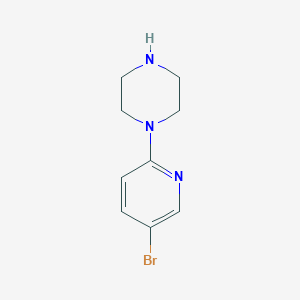

1-Boc-5-Bromo-3-formylindole is a chemical compound that is part of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. The bromo and formyl substituents on the indole ring system provide reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Boc-5-Bromo-3-formylindole often involves the use of N-heterocyclic carbene (NHC) catalysis. For instance, a [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles catalyzed by NHC can yield spirocarbocyclic oxindoles, which are structurally related to 1-Boc-5-Bromo-3-formylindole and are of interest due to their potential applications in molecular biology and pharmacy . Additionally, regioselective lithiation methods have been employed in the synthesis of related bromopyrroles, which could potentially be adapted for the synthesis of bromoindoles .

Molecular Structure Analysis

The molecular structure of 1-Boc-5-Bromo-3-formylindole is characterized by the indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 5-position and a formyl group at the 3-position allows for a variety of chemical reactions, as these functional groups are reactive towards nucleophilic substitution and condensation reactions, respectively.

Chemical Reactions Analysis

The bromine and formyl groups on the indole ring system are key functional groups that can undergo various chemical reactions. For example, the formyl group can participate in formyloxylation reactions with water and DMF under photocatalytic conditions, leading to the formation of 3-formyloxyoxindoles . Moreover, the bromine atom can be substituted with other groups, as demonstrated by the synthesis of thiosemicarbazones from 1-acyl-2-halo-3-formylindoles, which showed antiviral activity against vaccinia virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-5-Bromo-3-formylindole are influenced by its functional groups and molecular structure. The bromine atom contributes to the compound's density and reactivity, while the formyl group affects its polarity and reactivity towards nucleophiles. The synthesis of poly(5-bromoindole) provides insights into the electrochemical behavior and thermal stability of bromoindole derivatives, which are relevant for understanding the properties of 1-Boc-5-Bromo-3-formylindole . The solubility of these compounds in various solvents and their fluorescence properties are also important characteristics that can be inferred from related studies .

科学研究应用

合成吲哚噁唑和吲哚烯胺

研究表明,与“1-Boc-5-溴-3-甲醛吲哚”结构相似的3-甲醛吲哚衍生物可以与对甲苯甲基异氰酸酯(TOSMIC)反应,生成吲哚噁唑和稳定的吲哚初级烯胺。这种反应途径突显了甲醛吲哚衍生物在构建杂环化合物方面的多功能性,这对于药物发现和开发至关重要(Chakrabarty et al., 2005)。

抗HIV-1抑制剂

一项关于N-芳基磺酰基-3-甲醛吲哚的研究展示了甲醛吲哚衍生物在寻找新的抗HIV-1药剂方面的潜力。通过两步合成路线,研究人员设计并合成了表现出显著抗HIV-1复制活性的化合物,突显了对吲哚核心上取代基变化对抗病毒活性的重要性(Che et al., 2018)。

模块化催化合成

使用Rh催化加成合成3-氨基-3-芳基-2-氧吲哚展示了Boc保护吲哚衍生物的实用性,类似于“1-Boc-5-溴-3-甲醛吲哚”,用于创建生物活性化合物。这种方法提供了一种直接合成各种功能化吲哚的途径,产率高,催化剂负载低,在药物化学中具有重要价值(Marques & Burke, 2016)。

咔唑生物碱的合成

在咔唑生物碱合成中战略性地使用Boc保护3-甲醛吲哚,例如咔唑霉素A和B,突显了该化合物在构建复杂天然产物中的作用。这些合成包括多步反应,包括威蒂格反应和分子内环化,展示了该化合物在合成结构复杂且具有生物学相关性的分子中的实用性(Markad & Argade, 2014)。

作用机制

Target of Action

It is known that bromoindoles, a class of compounds to which 1-boc-5-bromo-3-formylindole belongs, are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromoindoles are known to undergo sonogashira coupling reactions . In such reactions, the bromine atom on the indole ring can be replaced by an alkynyl group, leading to the formation of a new carbon-carbon bond . This reaction is often used in the synthesis of complex organic molecules.

Biochemical Pathways

Bromoindoles are often used as intermediates in the synthesis of various bioactive compounds . These compounds can interact with numerous biochemical pathways, depending on their final structure and functional groups.

Pharmacokinetics

The compound’s lipophilicity, a key determinant of absorption and distribution in the body, is predicted to be moderate . This suggests that the compound may have reasonable bioavailability, although this would need to be confirmed through experimental studies.

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final bioactive compound .

Action Environment

The action, efficacy, and stability of 1-Boc-5-Bromo-3-formylindole can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity (and thus its mode of action) can be influenced by the presence of other reactants, the temperature, and the pH of the environment .

生化分析

Biochemical Properties

1-Boc-5-Bromo-3-formylindole plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It can undergo Sonogashira coupling reactions with N,N-diisopropylprop-2-ynylamine to form propargylic diisopropylamine . This compound is also an intermediate in the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives . The interactions of 1-Boc-5-Bromo-3-formylindole with enzymes, proteins, and other biomolecules are essential for its role in these reactions. For instance, it may interact with enzymes involved in the coupling reactions, facilitating the formation of desired products.

Cellular Effects

1-Boc-5-Bromo-3-formylindole has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins. Additionally, 1-Boc-5-Bromo-3-formylindole may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 1-Boc-5-Bromo-3-formylindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the biochemical pathways they regulate. For example, 1-Boc-5-Bromo-3-formylindole may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, the compound’s interaction with transcription factors can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-5-Bromo-3-formylindole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-5-Bromo-3-formylindole is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 1-Boc-5-Bromo-3-formylindole vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 1-Boc-5-Bromo-3-formylindole may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes.

Metabolic Pathways

1-Boc-5-Bromo-3-formylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, 1-Boc-5-Bromo-3-formylindole may inhibit enzymes involved in the synthesis of certain metabolites, resulting in a decrease in their production.

Transport and Distribution

Within cells and tissues, 1-Boc-5-Bromo-3-formylindole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 1-Boc-5-Bromo-3-formylindole are essential for its biochemical activity, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of 1-Boc-5-Bromo-3-formylindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular distribution . For instance, 1-Boc-5-Bromo-3-formylindole may localize to the nucleus, where it can influence gene expression by interacting with transcription factors.

属性

IUPAC Name |

tert-butyl 5-bromo-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESUUKNLBXWLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585947 | |

| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325800-39-3 | |

| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)